![molecular formula C15H16O2 B14182130 4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde CAS No. 850222-68-3](/img/structure/B14182130.png)
4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Bicyclo[221]hept-5-en-2-yl)methoxy]benzaldehyde is an organic compound that features a bicyclic structure fused with a benzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.1]hept-5-en-2-ylmethanol and 4-hydroxybenzaldehyde.
Etherification: The bicyclo[2.2.1]hept-5-en-2-ylmethanol is reacted with 4-hydroxybenzaldehyde under basic conditions to form the ether linkage. Common reagents include potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification methods like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: 4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzoic acid.
Reduction: 4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzyl alcohol.
Substitution: 4-[(Bicyclo[2.2.1]hept-5-en
Propiedades
Número CAS |
850222-68-3 |
|---|---|
Fórmula molecular |
C15H16O2 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)benzaldehyde |
InChI |
InChI=1S/C15H16O2/c16-9-11-2-5-15(6-3-11)17-10-14-8-12-1-4-13(14)7-12/h1-6,9,12-14H,7-8,10H2 |
Clave InChI |
LGWVOAFXHXLMAG-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C1C=C2)COC3=CC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine](/img/structure/B14182052.png)
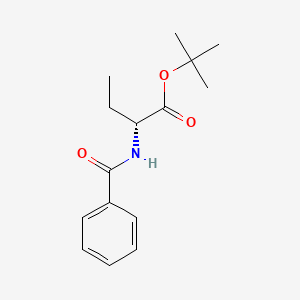
![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(3-pyridinyl)-](/img/structure/B14182074.png)
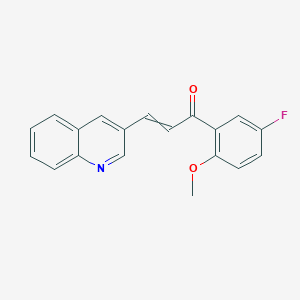

![Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14182095.png)
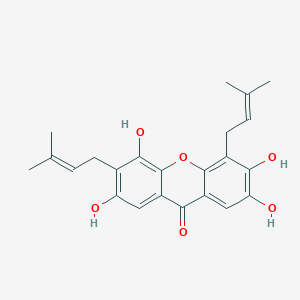
![Methyl {4-[([1,1'-biphenyl]-2-yl)methoxy]phenoxy}acetate](/img/structure/B14182126.png)
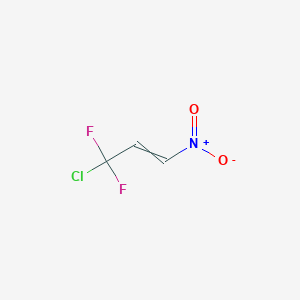
![3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid](/img/structure/B14182131.png)

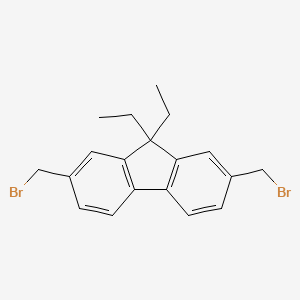
![Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14182145.png)
